

SR1903: An Initial Overview of its Preclinical Safety and Toxicity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1903 is a synthetic small molecule that has garnered interest in preclinical research for its unique polypharmacology. It acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORy) and peroxisome proliferator-activated receptor gamma (PPARy), and as an agonist of the liver X receptor (LXR). This modulation of multiple nuclear receptors gives SR1903 potent anti-inflammatory and anti-diabetic properties, which have been demonstrated in murine models of collagen-induced arthritis and diet-induced obesity. While comprehensive safety and toxicity data in the public domain are limited, initial studies suggest that SR1903 is well-tolerated under specific experimental conditions. This technical guide synthesizes the currently available information on the initial safety and toxicity profile of SR1903, providing a resource for researchers and drug development professionals.

General Safety and Tolerability

The primary available information on the safety of **SR1903** comes from in vivo studies in mice. A key study published in ACS Chemical Biology reports that **SR1903** was "well-tolerated following chronic administration" in mouse models of collagen-induced arthritis (CIA) and dietinduced obesity (DIO).[1] In these studies, **SR1903** was administered intraperitoneally (i.p.) at a dose of 20 mg/kg twice daily for 14 or 16 days.[1] Notably, this chronic administration did not lead to liver enlargement, a common concern with some nuclear receptor modulators.[1]



However, it is critical to note that detailed, quantitative toxicological data such as the No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50) are not publicly available. Furthermore, comprehensive safety pharmacology, genotoxicity, and reproductive toxicity studies have not been reported in the accessible literature.

Quantitative Toxicity Data Summary

The following table summarizes the available quantitative data on the safety and toxicity of **SR1903**. The significant gaps in publicly available data are explicitly noted.



Parameter	Species	Route of Administrat ion	Dose/Conce ntration	Observatio n	Reference
Acute Toxicity					
LD50	Data Not Available	Data Not Available	Data Not Available	Data Not Available	
Sub- chronic/Chro nic Toxicity					
NOAEL	Data Not Available	Data Not Available	Data Not Available	Data Not Available	
General Tolerability	Mouse	Intraperitonea I (i.p.)	20 mg/kg, twice daily for 14 or 16 days	Well- tolerated; No observed liver enlargement.	[1]
In Vitro	Data Not	Not	Data Not	Data Not	
Cytotoxicity	Available	Applicable	Available	Available	
Genotoxicity					
Ames Test	Data Not Available	Not Applicable	Data Not Available	Data Not Available	
Chromosoma I Aberration	Data Not Available	Not Applicable	Data Not Available	Data Not Available	
Safety Pharmacolog y		•			
Cardiovascul ar	Data Not Available	Data Not Available	Data Not Available	Data Not Available	
Central Nervous System	Data Not Available	Data Not Available	Data Not Available	Data Not Available	



Respiratory	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Reproductive				
and	Data Not	Data Not	Data Not	Data Not
Development	Available	Available	Available	Available
al Toxicity				

Experimental Protocols

Detailed experimental protocols for formal toxicology studies of **SR1903** are not available in the public domain. However, based on the efficacy studies, the following protocol for in vivo administration in mice has been described:

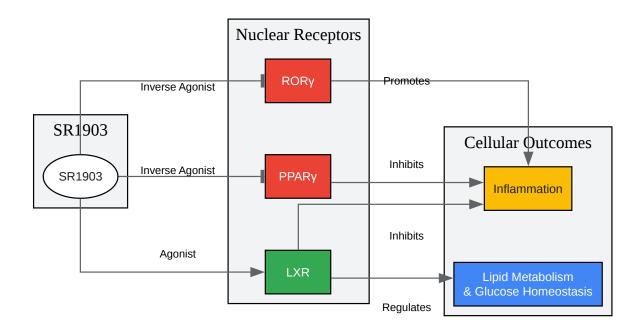
In Vivo Administration in Mouse Models (Collagen-Induced Arthritis and Diet-Induced Obesity)

- Animal Model: Male DBA/1J mice for collagen-induced arthritis model; Male C57BL/6J mice for diet-induced obesity model.
- Compound Formulation: Specific formulation details are not provided in the primary literature.
- Dosing Regimen: 20 mg/kg body weight.
- Route of Administration: Intraperitoneal (i.p.) injection.
- Frequency: Twice daily.
- Duration: 14 days for the diet-induced obesity model and 16 days for the collagen-induced arthritis model.
- Key Monitoring Parameters (as reported in efficacy studies): Body weight, fat mass, food
 intake, fasting glucose and insulin levels, total cholesterol, and low-density lipoprotein (LDL).
 For the arthritis model, arthritic symptoms were monitored.[1]
- Pathological Assessment (as reported): Liver weight was assessed at the end of the study,
 with no significant enlargement observed.[1]



Signaling Pathways and Experimental Workflows

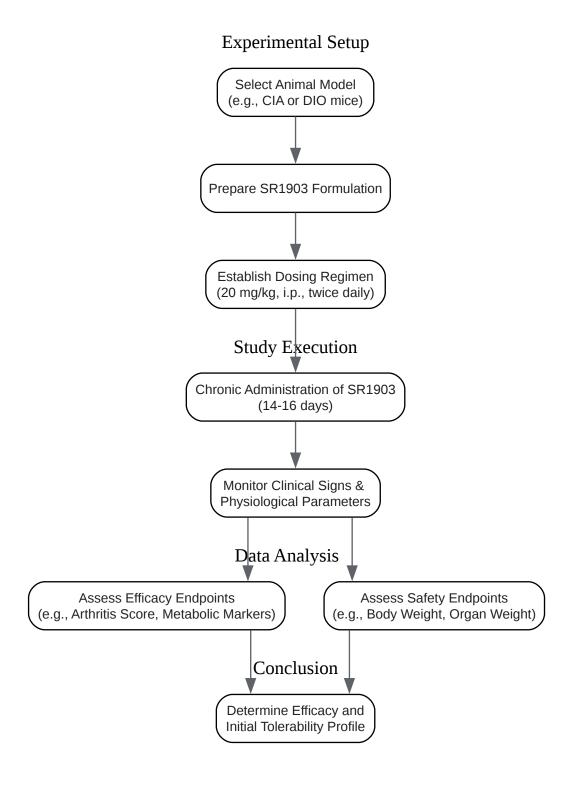
The polypharmacology of **SR1903** involves the modulation of three key nuclear receptors: RORy, PPARy, and LXR. The following diagrams illustrate the signaling pathways influenced by **SR1903** and a general workflow for its initial in vivo evaluation.



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Caption: SR1903 modulates multiple nuclear receptor signaling pathways.





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Caption: General workflow for the in vivo evaluation of SR1903.

Conclusion and Future Directions



The currently available data suggests that **SR1903** has a favorable initial safety profile in mice, being well-tolerated at doses that demonstrate efficacy in models of inflammatory and metabolic disease. However, the lack of comprehensive, publicly available toxicological data represents a significant knowledge gap. To advance the development of **SR1903** or similar polypharmacological modulators, a systematic and thorough preclinical safety evaluation is imperative. This would include:

- Acute and chronic toxicity studies in at least two species (one rodent, one non-rodent) to determine LD50 and NOAEL values.
- A full safety pharmacology battery to assess effects on the cardiovascular, central nervous, and respiratory systems.
- Genotoxicity testing (e.g., Ames test, in vitro and in vivo micronucleus assays) to evaluate mutagenic potential.
- Reproductive and developmental toxicity studies to assess effects on fertility and embryonic development.
- ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the pharmacokinetic and pharmacodynamic properties of SR1903.

The generation and dissemination of these data will be crucial for a comprehensive risk assessment and for guiding any future clinical development of this promising compound. Researchers are encouraged to consult the primary literature for the most up-to-date information and to consider these data gaps when designing future studies.

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References

• 1. Principles of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]



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